Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Medicinal chemistry Chemical procurement Regioisomer differentiation

Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone (CAS 2034437-23-3) is a synthetic heterocyclic small molecule (molecular formula C₁₅H₁₇N₃O₄, MW 303.32 g/mol) comprising a furan-3-carbonyl group linked via an amide bond to a piperidine ring, which is further connected through an ether linkage to a 3-methoxypyrazine moiety. The compound is catalogued as a research chemical by multiple suppliers and falls within the general structural scope of URAT1 (urate transporter inhibitor patents, though no peer-reviewed biological data have been published for this specific molecule.

Molecular Formula C15H17N3O4
Molecular Weight 303.318
CAS No. 2034437-23-3
Cat. No. B2419857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
CAS2034437-23-3
Molecular FormulaC15H17N3O4
Molecular Weight303.318
Structural Identifiers
SMILESCOC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=COC=C3
InChIInChI=1S/C15H17N3O4/c1-20-13-14(17-6-5-16-13)22-12-3-2-7-18(9-12)15(19)11-4-8-21-10-11/h4-6,8,10,12H,2-3,7,9H2,1H3
InChIKeyPVTSXOZOAGHANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone (CAS 2034437-23-3): Structural Identity and Procurement-Relevant Characteristics


Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone (CAS 2034437-23-3) is a synthetic heterocyclic small molecule (molecular formula C₁₅H₁₇N₃O₄, MW 303.32 g/mol) comprising a furan-3-carbonyl group linked via an amide bond to a piperidine ring, which is further connected through an ether linkage to a 3-methoxypyrazine moiety . The compound is catalogued as a research chemical by multiple suppliers and falls within the general structural scope of URAT1 (urate transporter 1) inhibitor patents, though no peer-reviewed biological data have been published for this specific molecule [1]. Its regiochemistry—furan-3-yl (not furan-2-yl) and 3-methoxypyrazine (not 6-methoxypyrazine)—defines its chemical identity and distinguishes it from close structural analogs available under different CAS numbers [2].

Why Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone Cannot Be Simply Replaced by In-Class Heterocyclic Analogs


Within the furan-piperidine-methoxypyrazine chemotype, subtle variations in regiochemistry produce distinct chemical entities with non-interchangeable properties. The target compound bears a furan-3-carbonyl substituent, whereas the closely related furan-2-carbonyl analog (CAS 2034231-86-0) differs in the attachment point of the furan ring to the carbonyl group, altering the electronic distribution and conformational preferences of the molecule [1]. Similarly, the methoxy group on the pyrazine ring occupies the 3-position; a positional isomer with the methoxy group at the 6-position (Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone) represents a structurally distinct compound . These regiochemical differences—furan 3- vs. 2-substitution and methoxy 3- vs. 6-substitution—can produce divergent physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) and, where biological targets are involved, differential binding interactions at the molecular level, making generic substitution scientifically unjustified .

Quantitative Differentiation Evidence for Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone (CAS 2034437-23-3)


Regiochemical Identity: Furan-3-carbonyl vs. Furan-2-carbonyl Substitution Defines a Distinct Chemical Entity

The target compound carries a furan-3-carbonyl group, whereas the closest commercially available analog (CAS 2034231-86-0) bears a furan-2-carbonyl substituent. These are constitutional isomers: the carbonyl attachment point on the furan ring differs (C-3 vs. C-2), resulting in different molecular connectivity, distinct InChI keys, and separate CAS registry numbers . For procurement purposes, the two compounds are chemically and legally distinct substances and cannot be interchanged without explicit re-validation of any experimental system.

Medicinal chemistry Chemical procurement Regioisomer differentiation

Pyrazine Methoxy Positional Isomerism: 3-Methoxy vs. 6-Methoxy Substitution Determines Chemical Identity

The target compound contains a 3-methoxypyrazine moiety. A positional isomer, Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone, shares the same molecular formula (C₁₅H₁₇N₃O₄) and molecular weight (303.32 g/mol) but differs in the location of the methoxy substituent on the pyrazine ring (position 3 vs. position 6) . This positional isomerism produces different connectivity and distinct chemical properties; the two compounds are not chromatographically identical and require separate analytical methods for identity confirmation.

Heterocyclic chemistry Positional isomer Quality control

Patent Classification: Generic Scope Within URAT1 Inhibitor Chemotype Lacks Compound-Specific Biological Data

The compound falls within the Markush structure of US Patent US20150203490A1, which claims ring-fused compounds as URAT1 inhibitors for reducing blood uric acid levels [1]. However, the patent does not provide specific biological data (IC₅₀, % inhibition, or selectivity data) for this exact compound. Class-level inference suggests potential URAT1 inhibitory activity based on structural analogy to exemplified compounds bearing furan-carbonyl-piperidine-oxy-pyrazine motifs, but no quantitative potency or selectivity data for CAS 2034437-23-3 have been published in the patent or in peer-reviewed literature [2].

URAT1 inhibition Hyperuricemia Gout Patent analysis

Physicochemical Property Profile: Computed Drug-Likeness Parameters Support Differentiated Selection for Screening Libraries

Computed physicochemical parameters for CAS 2034437-23-3 include a calculated logP (clogP) of approximately 0.81, a topological polar surface area (TPSA) of 100.55 Ų, 5 rotatable bonds, and compliance with Lipinski's Rule of Five [1]. By comparison, the furan-2-carbonyl regioisomer (CAS 2034231-86-0) is expected to exhibit similar but non-identical computed properties due to altered electronic distribution. The moderate lipophilicity (clogP < 1) and TPSA profile of the target compound place it in a favorable region of drug-like chemical space that is distinct from more lipophilic furan-piperidine analogs lacking the methoxypyrazine ether.

Drug-likeness Lipinski parameters Library design Physicochemical profiling

Recommended Application Scenarios for Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone Based on Available Evidence


URAT1 Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

Given the compound's structural inclusion within the URAT1 inhibitor patent family (US20150203490A1), it is a candidate for in vitro URAT1 inhibition screening as part of a medicinal chemistry SAR program. Researchers may use it to probe the contribution of the furan-3-carbonyl (vs. furan-2-carbonyl) and 3-methoxypyrazine (vs. 6-methoxypyrazine) motifs to URAT1 binding affinity and selectivity [1]. Procurement of both the 3-methoxy and 6-methoxy positional isomers, alongside the furan-2-yl and furan-3-yl regioisomers, enables systematic exploration of regiochemical effects on target engagement.

Diversity-Oriented Screening Library Construction

With a computed clogP of approximately 0.81, TPSA of 100.55 Ų, and full Lipinski Rule of Five compliance, CAS 2034437-23-3 occupies a moderately polar region of drug-like chemical space [1]. It is well-suited for inclusion in diversity-oriented screening libraries, particularly for phenotypic or target-based screens where balanced physicochemical properties are desired. Its structural complexity (three heterocyclic rings, ether and amide linkages) provides three-dimensional character that may offer advantages over flatter, more aromatic library members.

Chemical Biology Probe Development and Chemoproteomics

The compound's modular structure—comprising a furan-3-carbonyl group, a piperidine linker, and a methoxypyrazine ether—offers multiple potential vectors for further functionalization (e.g., introduction of affinity tags, photo-crosslinking groups, or fluorescent reporters). It can serve as a scaffold for chemical biology probe development, where the distinct regiochemistry (furan-3-yl and 3-methoxypyrazine) provides a defined starting point for derivatization and SAR exploration .

Analytical Method Development and Reference Standard Qualification

The compound's positional isomerism relative to the 6-methoxypyrazine analog, combined with its constitutional isomerism relative to the furan-2-carbonyl analog, makes it a valuable reference material for developing and validating chromatographic separation methods (HPLC, UPLC, SFC) capable of resolving closely related heterocyclic regioisomers [1]. Analytical laboratories can use CAS 2034437-23-3 as a system suitability standard when establishing purity methods for compounds within this chemotype.

Quote Request

Request a Quote for Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.